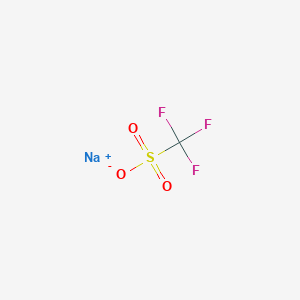
1,4,7,10-Tetrazoniacyclododecane;tetrachloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,7,10-Tetrazoniacyclododecane;tetrachloride is a macrocyclic compound that contains four nitrogen atoms within its ring structure. This compound is known for its ability to form stable complexes with metal ions, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10-Tetrazoniacyclododecane typically involves the cyclization of linear tetraamines. One common method is the Richman-Atkins synthesis, which involves the reaction of tosylated diamines with sodium azide, followed by reduction and cyclization . This method is widely used due to its efficiency and cost-effectiveness.
Industrial Production Methods
Industrial production of 1,4,7,10-Tetrazoniacyclododecane often follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The compound is usually produced in the form of its sulfate or chloride salt to enhance its stability and solubility .
化学反応の分析
Types of Reactions
1,4,7,10-Tetrazoniacyclododecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the nitrogen atoms within the ring, leading to different functionalized derivatives.
Substitution: The nitrogen atoms in the ring can undergo substitution reactions with various electrophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various functionalized derivatives of 1,4,7,10-Tetrazoniacyclododecane, which can be further utilized in different applications .
科学的研究の応用
1,4,7,10-Tetrazoniacyclododecane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions.
Medicine: It is employed in the synthesis of MRI contrast agents and therapeutic radiopharmaceuticals.
Industry: The compound is used in the production of catalysts and other industrial chemicals.
作用機序
The mechanism of action of 1,4,7,10-Tetrazoniacyclododecane involves its ability to chelate metal ions. The nitrogen atoms within the ring structure coordinate with metal ions, forming stable complexes. These complexes can then interact with various molecular targets and pathways, depending on the specific application .
類似化合物との比較
Similar Compounds
1,4,7,10-Tetraazacyclododecane: Similar in structure but lacks the tetrazonium functionality.
1,4,8,11-Tetraazacyclotetradecane: Contains four nitrogen atoms but has a larger ring size.
1,4,7-Triazacyclononane: Contains three nitrogen atoms and a smaller ring size.
Uniqueness
1,4,7,10-Tetrazoniacyclododecane is unique due to its tetrazonium functionality, which enhances its ability to form stable complexes with metal ions. This makes it particularly valuable in applications requiring high stability and specificity .
特性
IUPAC Name |
1,4,7,10-tetrazoniacyclododecane;tetrachloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N4.4ClH/c1-2-10-5-6-12-8-7-11-4-3-9-1;;;;/h9-12H,1-8H2;4*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWLCGZEBQGYRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[NH2+]CC[NH2+]CC[NH2+]CC[NH2+]1.[Cl-].[Cl-].[Cl-].[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H24Cl4N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-[(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylmethylsulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B7725064.png)
![(E)-[(5-chloro-1,3-benzothiazol-2-yl)sulfanylmethylsulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B7725075.png)
![(E)-[(4-amino-3,5-dicyanothiophen-2-yl)sulfanylmethylsulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B7725081.png)
![(Z)-[(1,3-dioxoisoindol-2-yl)methylsulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B7725089.png)
![ethyl (2E)-2-chloro-2-[[4-chloro-2-(trifluoromethyl)phenyl]hydrazinylidene]acetate](/img/structure/B7725092.png)









